Chloro(diethoxy)borane

Lewis acidity electrophilic reactivity reaction exotherm control

Chloro(diethoxy)borane (CAS 20905-32-2, C4H10BClO2, MW 136.39) is an organoboron compound classified as a boron halide featuring a trigonal planar boron center bonded to two ethoxy groups and one chlorine atom. This compound serves as a moderately reactive electrophilic reagent in organic synthesis, particularly for the preparation of organoboron intermediates via nucleophilic substitution with Grignard reagents or organolithium compounds.

Molecular Formula C4H10BClO2
Molecular Weight 136.39 g/mol
CAS No. 20905-32-2
Cat. No. B15482428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloro(diethoxy)borane
CAS20905-32-2
Molecular FormulaC4H10BClO2
Molecular Weight136.39 g/mol
Structural Identifiers
SMILESB(OCC)(OCC)Cl
InChIInChI=1S/C4H10BClO2/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3
InChIKeyLWDVSPMGNLWXKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloro(diethoxy)borane (CAS 20905-32-2): A Moderately Reactive Boron Electrophile for Controlled Organoborane Synthesis


Chloro(diethoxy)borane (CAS 20905-32-2, C4H10BClO2, MW 136.39) is an organoboron compound classified as a boron halide featuring a trigonal planar boron center bonded to two ethoxy groups and one chlorine atom [1]. This compound serves as a moderately reactive electrophilic reagent in organic synthesis, particularly for the preparation of organoboron intermediates via nucleophilic substitution with Grignard reagents or organolithium compounds [1]. Unlike more aggressive boron halides, the presence of electron-donating ethoxy groups moderates the Lewis acidity of the boron center, providing a balance between reactivity and functional group tolerance that is strategically valuable in multi-step syntheses.

Why Chloro(diethoxy)borane (CAS 20905-32-2) Cannot Be Replaced by Bromo-Analogs or Other Boron Halides Without Experimental Revalidation


Substituting chloro(diethoxy)borane with bromo(diethoxy)borane or other boron halides introduces quantifiable differences in Lewis acidity, leaving group nucleophilicity, and displacement kinetics that can fundamentally alter reaction outcomes [1]. Bromo(organo)boranes exhibit stronger Lewis acidity and greater ease of bromide displacement compared to their chloro counterparts, resulting in useful but distinct behavioral differences that may compromise selectivity or yield if interchanged without optimization [1]. Furthermore, substitution with dichloro analogs (e.g., dichloro(ethoxy)borane) doubles the electrophilic site density, leading to over-functionalization or competitive side reactions in systems requiring single-site boron incorporation. The evidence presented below establishes the specific, measurable parameters that differentiate chloro(diethoxy)borane from its closest analogs.

Quantitative Differentiation of Chloro(diethoxy)borane (CAS 20905-32-2): Comparative Data for Informed Procurement


Reduced Lewis Acidity of Chloro(diethoxy)borane vs. Bromo(diethoxy)borane Mitigates Exothermic Side Reactions

The stronger Lewis acidity of bromo(organo)boranes relative to chloro(organo)boranes is a class-level characteristic documented in authoritative synthesis reviews [1]. This increased Lewis acidity in bromo analogs manifests as higher electrophilic reactivity and greater exothermicity upon nucleophilic addition, which can trigger uncontrolled side reactions in temperature-sensitive or functional-group-rich substrates. Chloro(diethoxy)borane, by contrast, offers attenuated Lewis acidity that permits more controlled nucleophilic substitution, reducing the risk of thermal decomposition or off-target functional group activation during scale-up.

Lewis acidity electrophilic reactivity reaction exotherm control

Mono-Chloro Functionality Enables Single-Site Boron Incorporation vs. Di-Chloro Analogs

Chloro(diethoxy)borane possesses exactly one displaceable chlorine atom per boron center, enabling stoichiometrically controlled single-site nucleophilic substitution to form R–B(OEt)2 products [1]. In contrast, dichloro(ethoxy)borane (Cl2B–OEt, CAS 1739-53-3) contains two displaceable chloride ligands, which can lead to sequential substitution and product mixtures unless strictly controlled stoichiometry is maintained [1]. This stoichiometric distinction is critical for syntheses requiring mono-alkylation or mono-arylation of the boron center without over-substitution.

organoborane synthesis mono-functionalization Grignard addition

Bromide Ion Nucleophilicity Alters Displacement Kinetics and Competing Pathways vs. Chloride

The greater nucleophilicity of bromide ion compared to chloride ion introduces distinct mechanistic consequences in reactions involving bromo(organo)boranes [1]. During nucleophilic substitution at boron, the displaced halide ion can act as a competing nucleophile, particularly in systems lacking strong coordination or under reversible conditions. Bromide's higher nucleophilicity increases the likelihood of reverse reactions or halide-exchange scrambling compared to the less nucleophilic chloride derived from chloro(diethoxy)borane. This class-level inference suggests that chloro(diethoxy)borane may offer cleaner reaction profiles in systems where the displaced halide ion remains in solution.

nucleophilic displacement leaving group ability reaction kinetics

Defined Application Scenarios for Chloro(diethoxy)borane (CAS 20905-32-2) Supported by Comparative Evidence


Controlled Synthesis of Mono-Alkyl or Mono-Aryl Diethoxyboranes via Grignard Addition

Chloro(diethoxy)borane reacts with Grignard reagents (RMgX) or organolithiums to yield R–B(OEt)2 products in a single, stoichiometrically controlled substitution . The single displaceable chlorine ensures mono-functionalization without risk of di-substitution inherent to dichloro analogs. This application is validated by the stoichiometric advantage documented in Section 3 (1 Cl vs. 2 Cl per boron center).

Boronic Acid/Ester Precursor Synthesis Requiring Attenuated Reactivity for Functional Group Preservation

The moderate Lewis acidity of chloro(diethoxy)borane, compared to the stronger acidity of bromo analogs , makes it suitable for substrates containing acid-sensitive or thermally labile functional groups. This application leverages the reduced exothermicity and controlled electrophilicity established in Section 3 to minimize side reactions during boron incorporation steps.

Chiral Boronic Ester Synthesis via Asymmetric Homologation with α-Haloalkylboronates

While not a direct comparator study, the involvement of chloro(diethoxy)borane in α-haloalkylboronate chemistry is documented . In related chiral boronic ester homologations using pinanediol directors, α-chloroalkylboronates serve as key intermediates . Chloro(diethoxy)borane may function as a precursor to such α-chloroalkylboronate species, enabling access to chiral organoborane building blocks where stereochemical integrity is paramount.

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